calcium;naphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

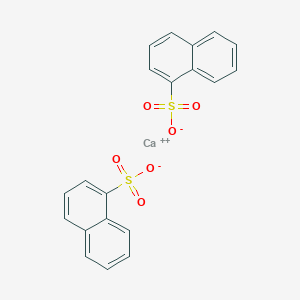

calcium;naphthalene-1-sulfonate is a chemical compound with the molecular formula C20H14CaO6S2 and a molecular weight of 454.53 g/mol . It is also known as bis(1-naphthalenesulfonic acid) calcium salt. This compound is characterized by the presence of two naphthalene sulfonate groups bonded to a calcium ion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of calcium di(naphthalene-1-sulphonate) typically involves the reaction of naphthalene-1-sulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The general reaction can be represented as follows:

2C10H7SO3H+Ca(OH)2→Ca(C10H7SO3)2+2H2O

Industrial Production Methods

Industrial production of calcium di(naphthalene-1-sulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous filtration systems to handle the increased volume of reactants and products. The final product is often subjected to additional purification steps to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

calcium;naphthalene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The naphthalene rings can be oxidized to form naphthoquinones under strong oxidizing conditions.

Reduction: The sulfonate groups can be reduced to sulfinates or thiols using reducing agents like sodium borohydride.

Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Sulfinates or thiols.

Substitution: Naphthalene derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

CNS serves as a reagent in organic synthesis and acts as a catalyst in various chemical reactions. Its sulfonate groups enable it to participate in nucleophilic substitution reactions, making it valuable for synthesizing diverse organic compounds.

Biology

In biological research, CNS is employed as a stabilizing agent for proteins and enzymes. Its unique structure allows it to form strong ionic bonds with positively charged sites on biomolecules, enhancing their stability and activity .

Medicine

CNS is being explored for its potential use in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents. Additionally, its role as a therapeutic agent is under investigation, particularly in formulations aimed at enhancing drug efficacy .

Construction Industry

CNS is primarily utilized as a superplasticizer in concrete admixtures. Its ability to reduce water content while maintaining workability makes it essential for producing high-performance concrete. Key applications include:

- Ready-mix Concrete : Enhances workability and retention performance.

- Reinforced Concrete Elements : Improves strength and durability of heavily reinforced structures.

- Industrial Floors : Increases abrasion resistance by reducing segregation and bleeding .

| Application | Benefits |

|---|---|

| Ready-mix Concrete | High workability retention |

| Industrial Floors | Enhanced abrasion resistance |

| Reinforced Concrete Slabs | Improved strength and durability |

Case Study 1: Use in Concrete Admixtures

A study demonstrated that the incorporation of CNS in concrete formulations significantly improved the compressive strength and workability of the final product. The results indicated that CNS could effectively reduce water-to-cement ratios without compromising setting times .

Case Study 2: Binder in Refractory Brick Production

Research focused on using CNS as a binder in magnesite spinel refractory bricks highlighted its effectiveness in improving the mechanical properties of the bricks. The study utilized the Taguchi method to optimize production conditions, resulting in enhanced performance suitable for high-temperature applications .

Market Insights

The global market for naphthalene sulfonates, including calcium naphthalene sulfonate, is anticipated to grow significantly due to increasing demands from the construction industry. The market size is projected to increase from $0.91 billion in 2024 to $1.28 billion by 2029, driven by urbanization and infrastructure development .

Wirkmechanismus

The mechanism of action of calcium di(naphthalene-1-sulphonate) involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the naphthalene rings can participate in π-π stacking interactions, further contributing to the compound’s stabilizing effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Amaranth dye

- Amido black

- Congo red

- Suramin

- Trypan blue

Uniqueness

calcium;naphthalene-1-sulfonate is unique due to its dual naphthalene sulfonate groups, which provide enhanced stability and reactivity compared to other naphthalenesulfonates. Its ability to form strong ionic and π-π interactions makes it particularly useful in various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

19544-67-3 |

|---|---|

Molekularformel |

C20H14CaO6S2 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

calcium;naphthalene-1-sulfonate |

InChI |

InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |

InChI-Schlüssel |

CKJFPVNRRHVMKZ-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2] |

Key on ui other cas no. |

19544-67-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.